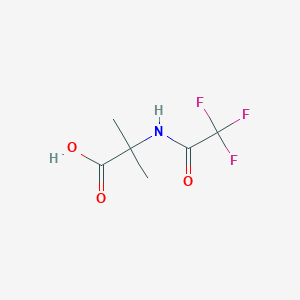

2-Methyl-2-(trifluoroacetamido)propanoic acid

Description

2-Methyl-2-(trifluoroacetamido)propanoic acid is a trifluoroacetamido-substituted propanoic acid derivative characterized by a methyl group and a trifluoroacetamido moiety (-NHCOCF₃) attached to the α-carbon. This structure confers unique physicochemical properties, such as enhanced metabolic stability and electron-withdrawing effects due to the trifluoromethyl group. The compound is widely utilized in organic synthesis, peptidomimetics, and as a precursor for photocaging agents in neuropeptide research .

Properties

IUPAC Name |

2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCAOHCOZDCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307557 | |

| Record name | 2-trifluoroacetylamino-isobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2707-93-9 | |

| Record name | NSC192721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-trifluoroacetylamino-isobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methylpropanoic acid+trifluoroacetic anhydride→2-Methyl-2-(trifluoroacetamido)propanoic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.

Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 2-Methyl-2-(trifluoroacetamido)propanoic acid is utilized as a precursor in the synthesis of more complex organic molecules and peptides. Its trifluoroacetamido group enhances reactivity and selectivity in chemical reactions, making it valuable for creating derivatives that are structurally similar to natural amino acids .

Reactivity and Mechanism

- The trifluoroacetamido moiety allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their structural properties and biological activities. This characteristic is particularly useful in the development of novel chemical entities .

Biological Applications

Protein Structure and Function Studies

- The compound acts as a probe to investigate enzyme-substrate interactions, aiding in the understanding of protein dynamics and functionality. Its ability to mimic natural amino acids makes it a suitable candidate for incorporation into peptides, which can be studied for their biological roles .

Drug Development

- Ongoing research explores the potential of this compound as a therapeutic agent. Its unique properties may contribute to the development of new drugs targeting various diseases, including cancer and metabolic disorders .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties that are advantageous in various applications, including pharmaceuticals and agrochemicals .

Case Study 1: Peptide Synthesis

A study demonstrated the incorporation of this compound into peptide chains to enhance stability against enzymatic degradation. The modified peptides exhibited improved binding affinity to target proteins, showcasing the compound's utility in peptide design.

Case Study 2: Enzyme Interaction Studies

Research involving this compound revealed its role in modulating enzyme activity through selective binding interactions. By altering the amino acid composition of specific enzymes with this fluorinated amino acid, researchers were able to elucidate mechanisms of action and develop inhibitors for therapeutic purposes.

Data Summary Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Synthesis of peptide analogs |

| Biological Research | Probe for enzyme-substrate interactions | Protein dynamics studies |

| Drug Development | Potential therapeutic agent | Investigating anti-cancer properties |

| Industrial Chemistry | Production of specialty chemicals | Formulation of pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoroacetamido)propanoic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoroacetamido group can interact with various molecular targets and pathways, affecting the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the α-carbon or the backbone, leading to variations in solubility, steric effects, and reactivity. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs

*Calculated based on formula C₆H₈F₃NO₃. †Melting points vary with cycloalkene substituents (e.g., 2a: 135–136°C; 2b: 110–111°C) .

Key Observations:

Substituent Effects: Aromatic vs. Trifluoroacetamido vs. Acetamido: Replacing -NHCOCF₃ with -NHCOCH₃ (as in 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid) reduces electron-withdrawing effects, altering acidity (pKa) and hydrogen-bonding capacity .

Cyclic Systems :

- Cycloalkene derivatives (e.g., 2a–2d) exhibit higher melting points (110–136°C) due to restricted rotation and increased crystallinity. However, larger rings (e.g., cyclooctene in 2d) reduce stability, as evidenced by lower synthesis yields (57% vs. 80% for cyclopentene analog 2b) .

Chirality: Compounds like 3-Phenyl-3-(trifluoroacetamido)propanoic acid are chiral, enabling enantioselective applications in asymmetric synthesis or pharmacology .

Biological Activity

2-Methyl-2-(trifluoroacetamido)propanoic acid, also known as trifluoroacetylated amino acids, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroacetamido group, which may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C5H8F3N1O2, with a molecular weight of approximately 179.12 g/mol. The presence of the trifluoroacetamido group contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study focusing on related trifluoroacetylated compounds demonstrated significant inhibition of bacterial growth, suggesting a potential application in developing antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or interference with cell cycle progression. For instance, a related study reported that trifluoroacetylated derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. Preliminary data suggest that it may inhibit certain kinases or transcription factors critical for tumor growth and survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of trifluoroacetylated amino acids found that these compounds showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential for further development into therapeutic agents .

Case Study 2: Anticancer Screening

In a screening assay involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 50 µM, depending on the specific cell line tested. This suggests that while the compound is not the most potent inhibitor available, it possesses sufficient activity to warrant further investigation into its structure-activity relationship (SAR) .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 5 - 20 | 10 - 50 |

| Trifluoroacetylated phenylalanine | Antimicrobial | 10 - 25 | N/A |

| Trifluoroacetylated glycine | Anticancer | N/A | 15 - 40 |

Q & A

Q. Q1. What are the recommended synthetic routes for 2-methyl-2-(trifluoroacetamido)propanoic acid, and how can purity be validated?

Methodological Answer:

- Synthesis : A common approach involves trifluoroacetylation of 2-amino-2-methylpropanoic acid using trifluoroacetic anhydride under anhydrous conditions. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize byproducts like hydrolyzed intermediates .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., DMF/water) is used.

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm (≥98% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Q2. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H NMR : Look for characteristic signals: methyl groups (δ ~1.5 ppm, singlet), trifluoroacetamido CF₃ (δ ~117 ppm in ¹³C NMR), and carboxylic acid protons (broad peak at δ ~12 ppm, though often absent due to exchange) .

- FT-IR : Confirm carbonyl stretches (C=O of trifluoroacetamido at ~1680 cm⁻¹ and carboxylic acid at ~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should show [M-H]⁻ ion at m/z 224.0432 (calculated for C₆H₇F₃NO₃⁻) .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods (BS/EN-approved) and ensure local exhaust ventilation to limit airborne exposure .

- PPE : Wear nitrile gloves (tested against trifluoroacetic acid derivatives), safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Emergency Measures : Immediate rinsing with water (15+ minutes for eye/skin contact) and medical consultation if irritation persists .

Advanced Research Questions

Q. Q4. How does the trifluoroacetamido group influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : The trifluoroacetamido group is resistant to enzymatic hydrolysis compared to acetylated analogs, as shown in simulated gastric fluid (pH 1.2, 37°C) over 24 hours. Stability assays using LC-MS are recommended to track degradation products .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~200°C, suggesting stability in most synthetic conditions .

Q. Q5. What computational strategies can predict the compound’s reactivity in enzyme-binding studies?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or amidases). The trifluoroacetamido group’s electronegativity may enhance binding affinity via halogen bonding .

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models can assess transition states for hydrolysis or covalent adduct formation .

Q. Q6. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization for binding affinity vs. SPR for kinetic rates).

- Batch Analysis : Compare impurities (e.g., residual trifluoroacetic acid) across studies using HPLC-ELSD. Contradictions may arise from undetected byproducts affecting biological activity .

Q. Q7. What are the best practices for studying its role as a metabolic intermediate?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-carboxylic acid) to track metabolic fate via LC-MS/MS in cell cultures .

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .

Methodological Challenges & Solutions

Q. Table 1: Common Analytical Challenges and Mitigation Strategies

Emerging Research Directions

- Bioconjugation : Explore its use as a linker in antibody-drug conjugates (ADCs) due to the trifluoroacetamido group’s stability .

- Crystallography : Co-crystallize with target proteins to resolve binding modes (synchrotron X-ray sources recommended for high resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.